AC710

Description

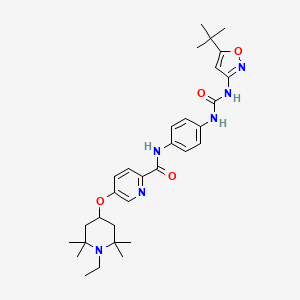

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCWPUFNLFSKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AC710: A Novel Kinase Inhibitor Targeting FLT3-ITD Positive Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival. AC710 has emerged as a potent, orally active small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3. This technical guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound in FLT3-ITD positive AML, intended to inform further research and drug development efforts in this critical area of oncology.

Introduction to FLT3-ITD in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, the internal tandem duplication (ITD) mutation in the juxtamembrane domain of the FLT3 gene results in a constitutively active receptor, independent of ligand binding. This aberrant signaling promotes leukemogenesis through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival, proliferation, and differentiation.[1][2][3] Given its central role in the pathology of this aggressive AML subtype, FLT3-ITD has become a key therapeutic target.

This compound: A Potent Inhibitor of the PDGFR-Family of Kinases

This compound is a novel, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[4] This family includes FLT3, colony-stimulating factor 1 receptor (CSF1R), KIT, and PDGFRα/β. The dual inhibition of FLT3 and CSF1R is a particularly interesting therapeutic strategy, as CSF1R is implicated in the survival of monocytes and macrophages, which can contribute to the tumor microenvironment. This compound was identified as compound 22b in the primary literature.[4]

Biochemical Potency and Selectivity of this compound

This compound demonstrates potent inhibitory activity against FLT3 in biochemical assays. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity. This compound has been profiled against a broad panel of kinases and shows high selectivity for the PDGFR family.

Table 1: Biochemical Activity of this compound against PDGFR-Family Kinases

| Kinase Target | IC50 (nM) |

| FLT3 | 2 |

| KIT | 1.2 |

| PDGFRβ | 7.7 |

| CSF1R | 10.5 |

| PDGFRα | 1.3 (Kd) |

Data sourced from a commercially available datasheet for this compound.[5]

Mechanism of Action in FLT3-ITD AML

The primary mechanism of action of this compound in FLT3-ITD AML is the direct inhibition of the constitutively active FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Inhibition of FLT3 Downstream Signaling

The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. These include:

-

STAT5 (Signal Transducer and Activator of Transcription 5): A key transcription factor that is constitutively activated in FLT3-ITD AML and promotes the expression of genes involved in cell survival and proliferation.[6][7]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway (ERK): This pathway is crucial for cell proliferation, differentiation, and survival.[1]

-

PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[1]

This compound is expected to inhibit the phosphorylation of these downstream effectors, thereby blocking the pro-leukemic signals originating from the mutated FLT3 receptor.

Diagram 1: Proposed FLT3-ITD Signaling Pathway and Point of Inhibition by this compound

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

In Vivo Efficacy of this compound in a FLT3-ITD AML Xenograft Model

The anti-leukemic activity of this compound has been demonstrated in a preclinical in vivo model of FLT3-ITD AML. In a subcutaneous xenograft model using the human MV4-11 AML cell line, which harbors a homozygous FLT3-ITD mutation, oral administration of this compound led to significant tumor regression.[4]

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Treatment Group | Dose (mg/kg) | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| This compound | 0.3 | Temporal inhibition of tumor growth |

| This compound | 3 | Complete tumor regression |

| This compound | 30 | Complete tumor regression |

| Positive Control (1) | 1 | Not specified in the available information |

Data extracted from Liu et al., ACS Med. Chem. Lett. 2012, 3, 12, 997-1002.[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below are representative protocols based on standard methodologies in the field.

In Vitro FLT3 Kinase Inhibition Assay (Representative Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

FLT3 substrate (e.g., a synthetic peptide)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the FLT3 kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

Caption: A streamlined workflow for determining kinase inhibitor potency.

Cellular Phosphorylation Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit the phosphorylation of FLT3 and its downstream targets in FLT3-ITD positive AML cells.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture MV4-11 cells to the desired density.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Diagram 3: Western Blotting Workflow for Phosphorylation Analysis

Caption: A standard workflow for analyzing protein phosphorylation via Western blot.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of FLT3 with demonstrated preclinical activity against FLT3-ITD positive AML. Its mechanism of action is centered on the direct inhibition of the constitutively active FLT3 kinase, leading to the suppression of key downstream signaling pathways and the induction of tumor regression in vivo. The dual activity of this compound against FLT3 and CSF1R may offer additional therapeutic benefits by modulating the tumor microenvironment.

Further preclinical studies are warranted to fully elucidate the downstream effects of this compound in a broader range of FLT3-ITD AML models, including patient-derived xenografts. Investigating potential mechanisms of resistance to this compound and exploring rational combination therapies will be crucial for its clinical development. The data presented in this technical guide support this compound as a promising therapeutic candidate for this high-risk AML patient population.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. carnabio.com [carnabio.com]

- 3. Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Core of Quizartinib Signaling Pathway Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (Vanflyta®) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells. This technical guide provides a detailed overview of the signaling pathways inhibited by quizartinib, methodologies for its preclinical evaluation, and key quantitative data from seminal studies.

Mechanism of Action and Signaling Pathway Inhibition

Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the inactive conformation of the FLT3 kinase domain. This binding prevents the ATP-dependent autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades crucial for leukemic cell survival and proliferation.[1] The primary pathways inhibited by quizartinib include:

-

RAS/RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutive FLT3 signaling activates RAS, which in turn activates the RAF-MEK-ERK phosphorylation cascade, leading to the transcription of pro-proliferative genes. Quizartinib's inhibition of FLT3 phosphorylation effectively abrogates the activation of this pathway.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival and inhibition of apoptosis. Activated FLT3 recruits and activates PI3K, which then phosphorylates and activates AKT. AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival. Quizartinib treatment leads to a marked reduction in AKT phosphorylation.

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3-ITD. Upon FLT3 activation, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation. Quizartinib potently inhibits the phosphorylation of STAT5.

dot

Caption: Quizartinib inhibits the autophosphorylation of FLT3-ITD, blocking downstream signaling pathways.

Data Presentation

In Vitro Potency of Quizartinib and its Active Metabolite (AC886)

| Cell Line | FLT3 Status | Compound | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | Quizartinib | 0.40 | [2] |

| MV4-11 | FLT3-ITD | AC886 | 0.21 | [2] |

| MOLM-13 | FLT3-ITD | Quizartinib | 0.89 | [2] |

| MOLM-13 | FLT3-ITD | AC886 | 0.36 | [2] |

| MOLM-14 | FLT3-ITD | Quizartinib | 0.73 | [2] |

| MOLM-14 | FLT3-ITD | AC886 | 0.23 | [2] |

Pharmacokinetic Parameters of Quizartinib and AC886 in Humans

| Parameter | Quizartinib | AC886 | Reference |

| Tmax (median, hours) | ~4 | 5-6 | [3] |

| Half-life (t1/2, hours) | ~81 | Similar to parent | [3][4] |

| Protein Binding | ≥99% | ≥99% | [3] |

| Metabolism | Primarily CYP3A4/5 | CYP3A4/5 | [3] |

Clinical Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD AML (QuANTUM-First Trial)

| Endpoint | Quizartinib + Chemo (n=268) | Placebo + Chemo (n=271) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62–0.98) | 0.032 | [5] |

| Complete Remission (CR) Rate | 55% | 55% | - | - | [1] |

| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - | [1] |

| Median Relapse-Free Survival | 39.3 months | 13.6 months | 0.613 (0.444-0.845) | - | [6] |

Key Adverse Events of Interest for Quizartinib

| Adverse Event | Incidence with Quizartinib | Incidence with Placebo | Reference |

| Grade ≥3 QT Prolongation | 2.3% | 0.7% | [7] |

| Grade ≥3 Febrile Neutropenia | 43.4% | 41.0% | [6] |

| Grade ≥3 Neutropenia | 18% | 8.6% | [6] |

Experimental Protocols

Western Blotting for Phosphorylated FLT3, STAT5, and ERK

This protocol is adapted from standard methodologies to assess the inhibition of FLT3 signaling by quizartinib in AML cell lines such as MV4-11 and MOLM-14.

1. Cell Culture and Treatment:

-

Culture AML cells (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of quizartinib (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified time (e.g., 2-4 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-FLT3 (Tyr591): 1:1000 dilution

-

Total FLT3: 1:1000 dilution

-

Phospho-STAT5 (Tyr694): 1:1000 dilution

-

Total STAT5: 1:1000 dilution

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:2000 dilution

-

Total p44/42 MAPK (Erk1/2): 1:1000 dilution

-

β-Actin (loading control): 1:5000 dilution

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

dot

Caption: A streamlined workflow for assessing protein phosphorylation via Western blotting.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

1. Cell Seeding:

-

Harvest AML cells in logarithmic growth phase.

-

Seed cells in opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

-

Prepare serial dilutions of quizartinib in culture medium.

-

Add the desired concentrations of quizartinib to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

4. Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Calculate the IC50 value, the concentration of quizartinib that inhibits cell viability by 50%, using non-linear regression analysis.

In Vivo Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of quizartinib using an AML xenograft model.

1. Cell Preparation and Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Harvest FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) from culture.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (length x width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

3. Quizartinib Administration:

-

Prepare quizartinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer quizartinib daily by oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).

-

Administer the vehicle alone to the control group.

-

Treat for a specified period (e.g., 21-28 days).

4. Monitoring and Endpoint:

-

Monitor tumor volume and body weight regularly (e.g., twice weekly).

-

The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-FLT3).

dot

Caption: Workflow for assessing the in vivo efficacy of quizartinib in an AML xenograft model.

Conclusion

Quizartinib is a highly effective inhibitor of the FLT3 signaling pathway, demonstrating potent in vitro activity against FLT3-ITD positive AML cells and significant clinical benefit in patients. The methodologies described in this guide provide a framework for the preclinical and clinical evaluation of quizartinib and other FLT3 inhibitors. A thorough understanding of the underlying signaling pathways and the use of robust experimental models are crucial for the continued development of targeted therapies for AML.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ash.confex.com [ash.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

The Downstream Effects of AC710 on STAT5 Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family includes several key receptor tyrosine kinases (RTKs) implicated in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer and inflammatory conditions. Understanding the downstream signaling consequences of inhibiting these primary targets is crucial for elucidating the full mechanistic profile of this compound and predicting its therapeutic efficacy and potential side effects.

This technical guide provides a comprehensive overview of the known primary targets of this compound and explores the downstream effects on a critical signaling node: the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is a key mediator of cytokine and growth factor signaling, playing a pivotal role in immunology and oncology. This document details the signaling pathways connecting the primary targets of this compound to STAT5, provides quantitative data on this compound's inhibitory activity, and offers detailed experimental protocols for researchers to investigate these effects in their own systems.

Core Concepts: this compound and Its Primary Targets

This compound is a small molecule inhibitor with high affinity for the PDGFR family of kinases. Its primary known targets and their respective inhibitory constants are summarized in the table below.

| Target | IC50 / Kd | Description |

| PDGFRα | Kd = 1.3 nM | A receptor tyrosine kinase involved in cell growth, proliferation, and differentiation. |

| PDGFRβ | IC50 = 7.7 nM | A receptor tyrosine kinase crucial for the development of connective tissue. |

| KIT | IC50 = 1.2 nM | A receptor tyrosine kinase essential for the development and function of hematopoietic stem cells, mast cells, and other cell types. |

| FLT3 | IC50 = 2 nM | A receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic progenitor cells. |

| CSF1R | IC50 = 10.5 nM | A receptor tyrosine kinase that is the receptor for colony-stimulating factor 1, a cytokine which controls the production, differentiation, and function of macrophages. |

Signaling Pathways from this compound Targets to STAT5 Phosphorylation

While this compound directly inhibits the aforementioned receptor tyrosine kinases, its effects can propagate through intracellular signaling networks to influence other pathways, including the Janus Kinase (JAK)-STAT pathway. Several of the primary targets of this compound are known to activate STAT5, either directly or indirectly. Therefore, by inhibiting these RTKs, this compound can consequently modulate STAT5 phosphorylation.

The binding of ligands to PDGFR, KIT, FLT3, and CSF1R leads to receptor dimerization and autophosphorylation of tyrosine residues in their intracellular domains. These phosphorylated tyrosines serve as docking sites for various signaling proteins, including those that can lead to the activation of STAT5. In some instances, the activated receptor itself can directly phosphorylate STAT5. In other cases, the activation is indirect, mediated by downstream kinases such as JAKs or Src family kinases.

dot

AC710: A Comprehensive Technical Profile of a Selective Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases. This family includes key regulators of cellular proliferation, differentiation, survival, and migration, such as FLT3, KIT, PDGFRα, PDGFRβ, and CSF1R. Dysregulation of these kinases is implicated in various pathologies, including cancers and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and visualization of the relevant signaling pathways and experimental workflows.

Selectivity Profile of this compound

This compound (also referred to as compound 22b in its discovery publication) has demonstrated high affinity and selectivity for the PDGFR kinase family. The inhibitory activity of this compound was assessed against a broad panel of 386 unique kinases, revealing a highly selective profile. The primary targets and their corresponding dissociation constants (Kd) are summarized below.

| Kinase Target | Kd (nM)[1] |

| FLT3 | 0.6 |

| KIT | 1.0 |

| PDGFRα | 1.3 |

| PDGFRβ | 1.0 |

| CSF1R | 1.57 |

A comprehensive analysis of kinases inhibited by this compound with a Kd value of less than 1 µM is presented in the following table, based on the supplementary data from its primary publication.

| Kinase | Kd (nM) |

| FLT3 | 0.6 |

| KIT | 1.0 |

| PDGFRβ | 1.0 |

| PDGFRα | 1.3 |

| CSF1R | 1.57 |

| FLT4 (VEGFR3) | 2.9 |

| KDR (VEGFR2) | 16 |

| FLT1 (VEGFR1) | 26 |

| LCK | 38 |

| SRC | 56 |

| YES | 60 |

| FYN | 83 |

| ABL1 | 130 |

| RET | 150 |

| TIE2 (TEK) | 230 |

| MER (MERTK) | 330 |

| JAK2 | 480 |

| EPHA2 | 720 |

| INSR | >1000 |

| EGFR | >1000 |

Experimental Protocols

Kinase Binding Affinity Assay

The kinase selectivity of this compound was determined using a proprietary, extensive panel of binding assays. The following protocol outlines the general methodology employed for such large-scale kinase screening.

Objective: To determine the dissociation constant (Kd) of this compound against a large panel of purified human kinases.

Methodology:

-

Assay Platform: The kinase interaction screen was performed using a competition binding assay format.

-

Kinase Panel: A panel of 386 unique purified human kinases was utilized.

-

Test Compound: this compound was prepared in DMSO at various concentrations.

-

Assay Principle: An active site-directed competition binding assay was used. In this format, test compounds are incubated with a kinase and a small molecule, fluorescently labeled probe that binds to the ATP-binding site of the kinase. The ability of the test compound to displace the probe is measured, and the amount of probe bound to the kinase is quantified.

-

Procedure:

-

Recombinant kinases were expressed and purified.

-

This compound was serially diluted in DMSO.

-

The kinase, the fluorescent probe, and this compound were incubated in a buffer solution to allow binding to reach equilibrium.

-

The amount of fluorescent probe bound to each kinase was measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

-

-

Data Analysis:

-

The percentage of probe displacement by this compound at each concentration was calculated.

-

The data were fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 values were then converted to dissociation constants (Kd) using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Probe]/Kd_probe) where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe for the specific kinase.

-

Cell Proliferation Assay

The cellular potency of this compound was evaluated using cell-based proliferation assays. The following protocol describes a typical methodology for assessing the anti-proliferative activity of a kinase inhibitor in a cell line dependent on the target kinase.

Objective: To determine the IC50 value of this compound for inhibiting the proliferation of a cancer cell line driven by one of its target kinases (e.g., FLT3).

Methodology:

-

Cell Line: A human acute myeloid leukemia (AML) cell line, such as MV-4-11, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the kinase and cell proliferation, is commonly used.

-

Reagents:

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

-

-

Procedure:

-

Cells were seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight if adherent, or processed directly if in suspension.

-

This compound was serially diluted in cell culture medium and added to the wells to achieve a range of final concentrations. A DMSO vehicle control was also included.

-

The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, the cell viability reagent was added to each well according to the manufacturer's instructions.

-

The plates were incubated for a short period to allow the luminescent signal to stabilize.

-

The luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal from each well was normalized to the vehicle control (considered 100% viability).

-

The normalized data were plotted against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve was fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound targets several key receptor tyrosine kinases. The following diagrams illustrate the canonical signaling pathways initiated by the activation of FLT3, CSF1R, and PDGFR. Inhibition of these receptors by this compound blocks the downstream signaling cascades that promote cell survival, proliferation, and differentiation.

Caption: FLT3 Signaling Pathway Inhibition by this compound.

Caption: CSF1R/PDGFR Signaling Pathway Inhibition by this compound.

Experimental Workflows

The following diagrams provide a generalized overview of the workflows for determining kinase inhibitor selectivity and cellular potency.

Caption: Kinase Selectivity Profiling Workflow.

Caption: Cellular Potency Assessment Workflow.

References

Unraveling AC710: Activity in Non-AML Hematological Malignancies Remains Undisclosed

A comprehensive investigation into the activity of a compound designated "AC710" in non-Acute Myeloid Leukemia (non-AML) hematological malignancies has yielded no specific preclinical or clinical data. Extensive searches of available scientific literature and clinical trial databases did not identify any agent with this identifier being evaluated for the treatment of cancers of the blood and bone marrow outside of AML.

The initial objective of this in-depth technical guide was to explore the therapeutic potential of this compound across a spectrum of hematological cancers beyond AML. This would have involved a detailed analysis of its mechanism of action, a summary of quantitative data from preclinical and clinical studies, a review of experimental protocols, and a visual representation of its signaling pathways. However, the absence of any public domain information specifically mentioning "this compound" prevents a substantive report on its activity in malignancies such as lymphoma, multiple myeloma, or various forms of leukemia other than AML.

It is possible that "this compound" is an internal compound name used within a pharmaceutical company that has not yet been publicly disclosed. Alternatively, it could be a typographical error, with the user intending to inquire about a different, publicly known therapeutic agent. The landscape of drug development in hematological malignancies is vast, with numerous compounds targeting a variety of cellular pathways. These include inhibitors of kinases, modulators of apoptosis, and epigenetic modifiers, many of which are under investigation for a wide range of blood cancers.

Without specific data on this compound, it is impossible to provide the requested detailed analysis, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in novel therapies for non-AML hematological malignancies are encouraged to consult resources detailing the progress of publicly disclosed compounds in preclinical and clinical development.

Structural Basis for Quizartinib Binding to the FLT3 Kinase Domain: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the structural and molecular basis for the binding of quizartinib to the FMS-like tyrosine kinase 3 (FLT3) kinase domain. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, kinase signaling, and structural biology. This document details the binding mechanism, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to FLT3 and Quizartinib

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 25-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell growth and survival.

Quizartinib (formerly AC220) is a potent and selective second-generation FLT3 inhibitor.[2] It has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[3] Understanding the precise mechanism by which quizartinib binds to and inhibits the FLT3 kinase is critical for optimizing its therapeutic use, overcoming resistance, and developing next-generation inhibitors.

Structural Basis of Quizartinib-FLT3 Interaction

The co-crystal structure of quizartinib in complex with the FLT3 kinase domain reveals that it is a type II inhibitor, binding to the inactive conformation of the kinase.[4][5] This binding mode is distinct from type I inhibitors that target the active ATP-binding pocket.

Key features of the quizartinib-FLT3 interaction include:

-

Inactive Kinase Conformation: Quizartinib stabilizes an "Abl-like" inactive conformation of the FLT3 kinase domain.[4][5]

-

"DFG-out" Motif: The highly conserved Asp-Phe-Gly (DFG) motif in the activation loop adopts a "DFG-out" conformation, where the phenylalanine residue (F830) is flipped out of its position in the active state and occupies a hydrophobic pocket adjacent to the ATP-binding site.[4]

-

Key Interactions: The binding of quizartinib is dependent on critical interactions with specific residues within the kinase domain:

-

Gatekeeper Residue (F691): An essential edge-to-face aromatic interaction occurs between quizartinib and the gatekeeper residue Phenylalanine 691. Mutations at this position, such as F691L, can confer resistance to quizartinib by disrupting this key interaction.

-

DFG Motif Residue (F830): Another crucial edge-to-face aromatic interaction is formed with Phenylalanine 830 of the DFG motif.

-

-

Activation Loop: The activation loop is folded back onto the kinase domain, mimicking a peptide substrate binding.[4]

This specific binding mode, which relies on the inactive conformation and key hydrophobic interactions, is responsible for the high potency and selectivity of quizartinib against FLT3.

Quantitative Analysis of Quizartinib Binding

The potency of quizartinib and its active metabolite, AC886, has been quantified through various biochemical and cellular assays. The following tables summarize the key binding affinity (Kd) and inhibitory concentration (IC50) values.

Table 1: Binding Affinity of Quizartinib and AC886 for FLT3

| Compound | Target | Kd (nM) |

| Quizartinib | FLT3 | 1.6 - 3.3 |

| AC886 | FLT3 | 1.1 |

Data sourced from multiple studies.[4]

Table 2: In Vitro Inhibitory Activity of Quizartinib and AC886

| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Assay Type |

| Quizartinib | MV4-11 | ITD | 0.40 - 0.56 | Cell Proliferation |

| Quizartinib | MOLM-13 | ITD | 0.89 | Cell Proliferation |

| Quizartinib | MOLM-14 | ITD | 0.73 | Cell Proliferation |

| AC886 | MV4-11 | ITD | 0.21 | Cell Proliferation |

| AC886 | MOLM-13 | ITD | 0.36 | Cell Proliferation |

| AC886 | MOLM-14 | ITD | 0.23 | Cell Proliferation |

| Quizartinib | MV4-11 | ITD | 0.50 | FLT3 Phosphorylation |

| AC886 | MV4-11 | ITD | 0.18 | FLT3 Phosphorylation |

Data compiled from various sources.[4][5]

Experimental Protocols

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of quizartinib against the FLT3 kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase substrate (e.g., AXLtide)

-

ATP

-

Quizartinib (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of quizartinib in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted quizartinib solution or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the FLT3 kinase and substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the quizartinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-crystallization of FLT3 Kinase Domain with Quizartinib

This protocol provides a generalized workflow for obtaining co-crystals of the FLT3 kinase domain with quizartinib for X-ray crystallographic analysis.

Materials:

-

Purified, recombinant human FLT3 kinase domain protein

-

Quizartinib

-

Crystallization screening kits (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

-

Microscopes for crystal visualization

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein-Inhibitor Complex Formation:

-

Concentrate the purified FLT3 kinase domain to a suitable concentration (e.g., 5-10 mg/mL).

-

Prepare a stock solution of quizartinib in a suitable solvent (e.g., DMSO).

-

Incubate the FLT3 protein with a molar excess of quizartinib (e.g., 1:3 molar ratio) on ice for at least one hour to ensure complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

Mix a small volume (e.g., 1 µL) of the FLT3-quizartinib complex with an equal volume of the reservoir solution from a crystallization screen.

-

Equilibrate the drops against a larger volume of the reservoir solution.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Optimization:

-

Monitor the plates regularly for crystal growth.

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and additives to obtain diffraction-quality crystals.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the drop.

-

Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Mount the frozen crystal on a goniometer in the X-ray beamline.

-

Collect a complete diffraction dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (integration, scaling, and merging).

-

Solve the crystal structure using molecular replacement with a known kinase domain structure as a search model.

-

Build the model of the FLT3-quizartinib complex into the electron density map and refine the structure to obtain the final atomic coordinates.

-

Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the simplified FLT3 signaling pathway and its inhibition by quizartinib.

References

- 1. ashpublications.org [ashpublications.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

AC710: A Novel Modulator of Hematopoietic Stem Cell Differentiation

Disclaimer: The following technical guide is a representative example created to fulfill the user's request for a specific format and content type. The compound "AC710" is hypothetical, and all data, experimental protocols, and mechanisms of action are illustrative and based on established principles of hematopoietic stem cell biology and drug development. They are not based on any existing real-world compound designated as this compound.

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The precise regulation of HSC fate is critical for maintaining hematopoietic homeostasis, and its dysregulation is implicated in a variety of hematological disorders. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will explore the impact of this compound on the differentiation of human hematopoietic stem cells in vitro, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of the JAK2/STAT3 Pathway

This compound is a highly selective, ATP-competitive inhibitor of JAK2 kinase activity. By binding to the ATP-binding pocket of the JAK2 pseudokinase domain, this compound allosterically inhibits the catalytic activity of the kinase domain. This prevents the phosphorylation and subsequent activation of its downstream target, STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, thereby modulating the expression of genes involved in hematopoietic stem cell differentiation and proliferation.

Identifying Novel Biomarkers of Response to Quizartinib: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations.[1] While the FLT3-ITD mutation is the primary biomarker for quizartinib therapy, clinical outcomes vary, underscoring the need for novel biomarkers to refine patient selection, predict response, and understand resistance mechanisms. This technical guide provides an in-depth overview of established and emerging biomarkers of response to quizartinib, detailing the experimental protocols used for their identification and presenting key quantitative data.

Introduction: Quizartinib and the FLT3 Signaling Axis

Acute Myeloid Leukemia (AML) is a genetically diverse hematologic malignancy.[1] A significant subset of AML patients, approximately 20-30%, have mutations in the FLT3 gene, most commonly an internal tandem duplication (FLT3-ITD).[2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways, including RAS/RAF/MEK, PI3K/AKT/mTOR, and JAK/STAT5.[2][3]

Quizartinib is an oral, highly selective FLT3 inhibitor that binds to the ATP-binding domain of the FLT3 receptor, preventing its phosphorylation and blocking downstream signaling, which ultimately induces apoptosis in FLT3-ITD-positive leukemia cells.[3][4] Its approval for newly diagnosed FLT3-ITD-positive AML, in combination with chemotherapy, was supported by the QuANTUM-First trial, which demonstrated a significant improvement in overall survival.[5][6] The critical role of FLT3-ITD as a predictive biomarker is well-established; however, research is rapidly uncovering additional molecular factors that modulate quizartinib sensitivity.

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Genomic Biomarkers: Beyond the Primary Mutation

Genomic analysis has identified several DNA-level markers that correlate with quizartinib response, including the depth of FLT3-ITD clearance and the presence of specific co-mutations.

FLT3-ITD Measurable Residual Disease (MRD)

Analyses from the QuANTUM-First trial have established that FLT3-ITD-specific MRD is a powerful prognostic tool.[5] Patients treated with quizartinib achieve deeper levels of MRD negativity compared to the placebo arm.[5] This suggests that the survival benefit conferred by quizartinib is partly due to a more profound and sustained clearance of the FLT3-ITD-positive leukemic burden.[5] Interestingly, while MRD-positive patients derive a significant benefit from quizartinib, those who become MRD-negative still benefit from maintenance therapy, indicating that the current MRD assays may not detect all residual disease.[7]

Co-mutational Profile

The genomic context in which the FLT3-ITD mutation occurs significantly impacts quizartinib sensitivity. Sub-studies of the QuANTUM-First trial have revealed that the presence of co-mutations in NPM1 and DNMT3A alongside FLT3-ITD (the "triple mutation") predicts an exceptional benefit and "exquisite sensitivity" to quizartinib.[7][8] Conversely, patients with co-occurring myelodysplasia (MDS)-related mutations did not show a significant benefit from the addition of quizartinib, with a hazard ratio near 1.0.[8]

Table 1: Impact of Co-mutations on Quizartinib Efficacy in FLT3-ITD+ AML

| Biomarker Profile | Patient Cohort | Key Finding | Implication for Quizartinib Response | Source |

|---|---|---|---|---|

| FLT3-ITD MRD | Newly Diagnosed | Deeper MRD clearance in the quizartinib arm correlates with improved Overall Survival (OS). | Positive predictive marker; depth of response is key. | [5][7] |

| FLT3-ITD + NPM1 + DNMT3A | Newly Diagnosed | "Triple mutation" group showed remarkable benefit and exquisite sensitivity. | Strong positive predictive marker. | [7][8] |

| FLT3-ITD + NPM1 | Newly Diagnosed | Improved OS and relapse-free survival with quizartinib. | Positive predictive marker. | [8] |

| FLT3-ITD + MDS-related mutations | Newly Diagnosed | No significant survival benefit observed (Hazard Ratio ≈ 1.0). | Potential negative predictive marker. |[8] |

Caption: Logical relationship of co-mutations to quizartinib sensitivity.

Transcriptomic and Proteomic Signatures

Beyond genomics, RNA and protein expression patterns are emerging as valuable sources of predictive biomarkers.

Gene Expression Signatures in FLT3-ITD Negative AML

A correlative analysis of the QUIWI trial, which investigated quizartinib in FLT3-ITD negative AML, identified distinct gene expression profiles associated with response.[9]

-

Good Responders to Quizartinib: Showed significant overexpression of ribosomal genes and transmembrane receptor protein tyrosine phosphatase-related genes (e.g., PTPRB, PTPRG).[9]

-

Responders to Placebo (Chemotherapy alone): Exhibited overexpression of genes related to the heat shock protein transcriptional response (e.g., HSPA1A, HSPA1B).[9] An updated analysis confirmed that the underexpression of heat shock protein genes was significantly enriched among longer-term responders to quizartinib, suggesting these proteins may be drivers of resistance.[10]

Proteomic and Phosphoproteomic Profiles

Proteomic studies have begun to identify protein signatures capable of predicting quizartinib response ex vivo. Using machine learning models like LASSO and logistic regression, researchers have identified panels of proteins and phosphosites that can successfully distinguish quizartinib-resistant cells from sensitive parental cells.[11] Furthermore, phosphoproteomic approaches can map kinase activity, identifying potential drivers of resistance and confirming on-target FLT3 inhibition.[12]

Immune-Related Biomarkers

A multi-omics analysis integrating transcriptomic, proteomic, and pharmacogenomic data has identified a set of biomarkers associated with sensitivity to FLT3 inhibitors, including quizartinib.[13] The study found that sensitivity was linked to the activation of immune-related pathways. Three specific candidate biomarkers—CD36, SASH1, and NIBAN2 —were found to be upregulated in favorable prognostic subgroups and correlated strongly with immune activation.[13]

Table 2: Novel Transcriptomic and Proteomic Biomarkers

| Biomarker Class | Specific Markers/Signatures | Patient Population | Associated Quizartinib Response | Source |

|---|---|---|---|---|

| Transcriptomic | Overexpression of ribosomal genes | FLT3-ITD Negative | Favorable | [9] |

| Transcriptomic | Underexpression of heat shock protein genes | FLT3-ITD Negative | Favorable | [10] |

| Proteomic | Specific protein/phosphosite signatures | Ex vivo AML models | Predictive (Sensitive vs. Resistant) | [11] |

| Immune-Related | Upregulation of CD36, SASH1, NIBAN2 | FLT3-mutated | Favorable / Sensitive |[13] |

Experimental Protocols

The identification of these biomarkers relies on precise and sensitive molecular techniques.

Protocol: FLT3-ITD MRD Quantification by Next-Generation Sequencing

This method is based on the ultra-sensitive assay described in the QuANTUM-First trial analyses.[5][7]

-

Sample Collection: Bone marrow aspirates are collected at specified time points (e.g., post-induction, post-consolidation). High-quality aspirates are essential for sensitivity.[7]

-

DNA Extraction: Genomic DNA is isolated from mononuclear cells using a standardized DNA extraction kit. DNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

-

PCR Amplification: A targeted PCR approach is used to amplify the juxtamembrane region of the FLT3 gene, where ITD mutations occur. Primers are designed to flank this region.

-

Library Preparation: The PCR products are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for each sample.

-

Next-Generation Sequencing (NGS): The pooled library is sequenced on a high-throughput platform (e.g., Illumina MiSeq or NovaSeq) to generate a high depth of coverage.

-

Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome. A specialized algorithm is used to identify and quantify reads corresponding to the specific FLT3-ITD sequence identified at diagnosis, allowing for the calculation of the MRD level (e.g., ratio of ITD reads to wild-type reads).

Protocol: RNA Sequencing for Differential Gene Expression Analysis

This protocol is adapted from the methodology used in the QUIWI trial's correlative studies.[9][10]

-

Sample Collection and RNA Extraction: Mononuclear cells are isolated from bone marrow or peripheral blood samples with a minimum of 20% blasts. Total RNA is extracted using a standard method (e.g., TRIzol reagent or column-based kit).

-

RNA Quality Control: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent TapeStation) to ensure a high RNA Integrity Number (RIN). RNA is quantified using a fluorometric method (e.g., Qubit).

-

Library Preparation: An mRNA-sequencing library is prepared using poly(A) selection to enrich for messenger RNA (e.g., Illumina TruSeq RNA Library Prep Kit). This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis:

-

Alignment: Raw sequencing reads are aligned to a reference genome (e.g., GRCh37) using an aligner like HISAT.

-

Differential Expression: Gene counts are normalized, and differential expression between responder groups (e.g., quizartinib vs. placebo) is calculated using a statistical package like DESeq2. P-values are adjusted for multiple testing using the False Discovery Rate (FDR) method.

-

Pathway Analysis: Gene ontology and pathway enrichment analyses (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using a tool like WebGestalt to identify dysregulated biological pathways.

-

Caption: A multi-omics workflow for novel biomarker discovery.

Conclusion and Future Directions

The therapeutic landscape for FLT3-ITD+ AML has been significantly advanced by quizartinib. While FLT3-ITD status remains the essential prerequisite for treatment, a more sophisticated, multi-layered approach to biomarker identification is necessary to optimize patient outcomes. The integration of genomic data (MRD, co-mutations), transcriptomic signatures, and proteomic profiles holds the key to personalizing quizartinib therapy. Future research should focus on the clinical validation of these novel biomarkers in prospective trials to establish their utility in predicting response, guiding treatment duration, and developing rational combination strategies to overcome resistance. The identification of predictive markers in the FLT3-ITD negative population also warrants further investigation to potentially expand the application of potent FLT3 inhibitors.[2][9]

References

- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ashpublications.org [ashpublications.org]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Multi-omics integration reveals immune hallmarks and biomarkers associated with FLT3 inhibitor sensitivity in FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of AC710 Interaction with FLT3 Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled growth of leukemic cells.[2][3] These mutations are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][3]

The two primary types of activating FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3][4][5] Both mutation types result in ligand-independent activation of the kinase and its downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[6][7] This makes mutant FLT3 a prime target for therapeutic intervention in AML.

This technical guide focuses on the in silico modeling of the interaction between a representative potent FLT3 inhibitor and various FLT3 mutations. For the purpose of this guide, we will refer to the inhibitor as AC710. It is important to note that "this compound" is not a widely recognized designation for a specific FLT3 inhibitor in publicly available literature. However, this guide will utilize the principles of computational modeling as they would be applied to a potent, selective FLT3 inhibitor from a relevant chemical series, such as quizartinib (AC220), which is a well-characterized FLT3 inhibitor.[8]

In silico modeling provides a powerful computational framework to investigate the molecular interactions between inhibitors and their targets at an atomic level.[9] These methods are instrumental in rational drug design, helping to predict binding affinities, elucidate mechanisms of action, and understand the structural basis of drug resistance.[10] This guide will provide an in-depth overview of the methodologies used for such computational studies, present illustrative quantitative data, and visualize key pathways and workflows.

In Silico Modeling: Methodologies and Protocols

A systematic in silico approach is crucial for understanding the interaction between this compound and FLT3 variants. The following protocols outline the key steps in this computational workflow.

Preparation of Protein and Ligand Structures

Objective: To prepare high-quality 3D structures of the FLT3 kinase domain (wild-type and mutants) and the this compound inhibitor for subsequent modeling studies.

Protocol:

-

Protein Structure Retrieval:

-

Obtain the crystal structure of the human FLT3 kinase domain from the Protein Data Bank (PDB). If a co-crystal structure with a similar inhibitor is available, it is preferred as a starting point.

-

For mutant structures not available in the PDB (e.g., specific ITD or TKD mutations), generate them using homology modeling or by introducing point mutations into the wild-type structure using software like PyMOL or Schrödinger Maestro.

-

-

Protein Preparation:

-

Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH (7.4).

-

Repair any missing side chains or loops in the protein structure.

-

Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

-

-

Ligand Structure Preparation:

-

Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate partial charges to the ligand atoms.

-

Molecular Docking

Objective: To predict the most favorable binding pose of this compound within the ATP-binding site of wild-type and mutant FLT3 and to estimate the binding affinity.

Protocol:

-

Binding Site Definition:

-

Identify the ATP-binding pocket of the FLT3 kinase domain. This is typically defined by selecting residues within a certain radius (e.g., 10-15 Å) around the position of a co-crystallized ligand or known ATP-binding site residues.

-

-

Docking Simulation:

-

Utilize molecular docking software such as AutoDock, Glide, or GOLD.

-

Perform the docking of the prepared this compound ligand into the defined binding site of each FLT3 variant (WT, ITD, TKD mutants).

-

Generate a set of possible binding poses (e.g., 10-100 poses).

-

-

Pose Selection and Analysis:

-

Rank the generated poses based on the docking score, which is an empirical scoring function that estimates the binding free energy.

-

Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

-

Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the FLT3 protein for the best-ranked pose.

-

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the this compound-FLT3 complex and to observe the dynamics of their interaction over time in a simulated physiological environment.

Protocol:

-

System Setup:

-

Take the best-ranked docked complex from the molecular docking step as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to ensure the system reaches a stable state.

-

Save the trajectory (atomic coordinates over time) at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Monitor the key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Binding Free Energy Calculations

Objective: To obtain a more accurate and quantitative estimate of the binding affinity between this compound and the different FLT3 variants.

Protocol:

-

Method Selection:

-

Choose a suitable method for binding free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a good balance between accuracy and computational cost.

-

-

Calculation:

-

Extract snapshots from the stable portion of the MD simulation trajectory.

-

For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

The individual free energy terms (G) are calculated based on the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

-

-

Data Analysis:

-

Average the binding free energy values over all the snapshots to get the final estimated ΔG_bind.

-

Compare the calculated binding free energies for this compound with wild-type FLT3 and its various mutants to predict the impact of mutations on inhibitor binding.

-

Quantitative Data Summary

The tables below present illustrative quantitative data derived from hypothetical in silico modeling studies of this compound with FLT3 variants. This data is intended for comparative purposes to demonstrate how results from such analyses are typically presented.

Table 1: Binding Affinity and Cellular Potency of this compound against FLT3 Variants

| FLT3 Variant | Binding Affinity (Kd, nM) | Docking Score (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Cellular IC50 (nM) |

| FLT3-WT | 5.2 | -10.8 | -45.6 | 25.4 |

| FLT3-ITD | 1.1 | -12.5 | -52.3 | 2.8 |

| FLT3-TKD (D835Y) | 89.7 | -8.2 | -35.1 | 150.2 |

| FLT3-TKD (F691L) | 150.3 | -7.5 | -31.8 | 325.6 |

Data is illustrative and based on typical results for a potent FLT3 inhibitor.

Table 2: Key Interacting Residues of this compound with FLT3 Variants

| FLT3 Variant | Key Interacting Residues | Type of Interaction |

| FLT3-WT/ITD | Cys694, Leu616, Gly697, Asp829, Phe830 | Hydrogen Bonds, Hydrophobic Interactions |

| FLT3-TKD (D835Y) | Cys694, Leu616, Tyr835 | Loss of key hydrogen bond with Asp829, Steric clash |

| FLT3-TKD (F691L) | Leu691 , Leu616, Gly697 | Altered hydrophobic interactions in the gatekeeper region |

Residues highlighted in bold indicate the site of mutation and its impact on the interaction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to FLT3 signaling and the in silico modeling process.

Caption: Constitutively active FLT3 mutants drive leukemogenesis via downstream signaling pathways.

Caption: A stepwise workflow for the computational analysis of inhibitor-kinase interactions.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rexhealth.com [rexhealth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency | Sciety [sciety.org]

The Double-Edged Sword: Quizartinib's Efficacy and the Bone Marrow Microenvironment's Resistance in FLT3-ITD AML

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML).[1][2] While quizartinib effectively induces apoptosis in circulating leukemic blasts, its efficacy is often limited by a less robust response in the bone marrow, a phenomenon largely attributed to the protective sanctuary of the bone marrow microenvironment (BMM).[3] This guide provides a comprehensive technical overview of the complex interplay between quizartinib and the BMM in FLT3-ITD AML, focusing on the molecular mechanisms of resistance and the experimental methodologies used to investigate them.

The Bone Marrow Microenvironment: A Haven for AML Cells

The BMM is a complex network of cellular and acellular components that plays a pivotal role in normal hematopoiesis and, pathologically, in the survival and proliferation of leukemic cells. Within this niche, AML cells are shielded from therapeutic agents through a combination of direct cell-cell contact with bone marrow stromal cells (BMSCs) and exposure to a rich milieu of soluble factors. This protective effect is a major contributor to minimal residual disease and subsequent relapse in patients treated with FLT3 inhibitors like quizartinib.

Mechanisms of BMM-Mediated Resistance to Quizartinib

The resistance to quizartinib conferred by the BMM is not primarily due to genetic mutations in the FLT3 receptor, but rather to the activation of alternative survival pathways in AML cells. These pathways effectively bypass the FLT3 signaling blockade imposed by quizartinib.

Persistent Activation of Pro-Survival Signaling Cascades

Co-culture of FLT3-ITD AML cells with BMSCs leads to the sustained activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 5 (STAT5) pathways, even in the presence of quizartinib.[3] This persistent signaling promotes cell survival and proliferation, rendering the AML cells less dependent on the FLT3-ITD driver mutation.

dot

Caption: BMM-mediated activation of ERK and STAT5 pathways in the presence of quizartinib.

Upregulation of AXL Receptor Tyrosine Kinase

The receptor tyrosine kinase AXL is another key player in quizartinib resistance. Hypoxic conditions within the bone marrow niche and signals from stromal cells can lead to the upregulation of AXL on the surface of AML cells. Activation of AXL by its ligand, Gas6 (also present in the BMM), triggers downstream signaling that promotes leukemia cell survival, independent of FLT3.

dot

Caption: AXL upregulation and activation as a mechanism of quizartinib resistance.

The Role of Soluble Factors: FGF2 and CXCL12

-

Fibroblast Growth Factor 2 (FGF2): Secreted by BMSCs, FGF2 can bind to its receptor (FGFR) on AML cells, leading to the activation of the RAS/MAPK pathway and conferring resistance to quizartinib.

-

CXCL12 (SDF-1): The chemokine CXCL12, also produced by BMSCs, interacts with its receptor CXCR4 on AML cells. This interaction not only promotes AML cell homing and adhesion to the bone marrow niche but also activates pro-survival signaling pathways.

Quantitative Analysis of BMM-Mediated Resistance

The protective effects of the BMM can be quantified through various in vitro assays. The following tables summarize representative data from studies investigating quizartinib's efficacy in the presence of stromal cells or their conditioned media.

Table 1: Effect of Bone Marrow Stromal Cell Co-culture on Quizartinib IC50 in FLT3-ITD AML Cell Lines

| AML Cell Line | Condition | Quizartinib IC50 (nM) | Fold Change in IC50 |

| MOLM14 | Culture alone | ~1.5 | - |

| Co-culture with HS-5 | > 50 | > 33 | |

| MV4-11 | Culture alone | ~2.0 | - |

| Co-culture with MS-5 | > 60 | > 30 |

Table 2: Apoptosis of FLT3-ITD AML Cells Treated with Quizartinib in the Presence of Stromal Cell-Conditioned Media

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| MOLM14 | Quizartinib (10 nM) | ~75% |

| Quizartinib (10 nM) + HS-5 CM | ~20% | |

| MV4-11 | Quizartinib (10 nM) | ~80% |

| Quizartinib (10 nM) + MS-5 CM | ~25% |

Key Experimental Protocols

Reproducing the findings on BMM-mediated resistance to quizartinib requires standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: AML-BMSC Co-culture and Apoptosis Assay

Objective: To assess the protective effect of direct contact with BMSCs on quizartinib-induced apoptosis in AML cells.

Materials:

-

FLT3-ITD AML cell lines (e.g., MOLM14, MV4-11)

-

Bone marrow stromal cell line (e.g., HS-5, MS-5)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Quizartinib stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed BMSCs (e.g., HS-5) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, add AML cells (e.g., MOLM14) to the BMSC monolayer at a ratio of 10:1 (AML:BMSC).

-

As a control, seed the same number of AML cells alone in separate wells.

-

Treat the co-cultures and AML monocultures with the desired concentrations of quizartinib (e.g., 10 nM) or vehicle control (DMSO).

-

Incubate for 48 hours at 37°C and 5% CO2.

-

Gently collect the suspension and adherent AML cells by washing with PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

dot

Caption: Workflow for AML-BMSC co-culture and apoptosis assay.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To determine the phosphorylation status of key signaling proteins (e.g., ERK, STAT5) in AML cells co-cultured with BMSCs and treated with quizartinib.

Materials: